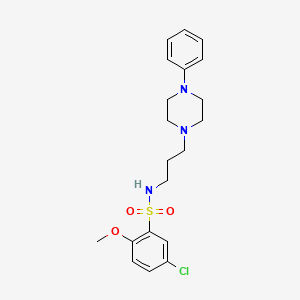
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as ETPU, and it has been shown to possess a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
In vitro and in vivo Metabolism Studies
In the realm of pharmacology, understanding the metabolism of chemical compounds is crucial. A study by Wan et al. (2019) on a structurally related compound, TPPU, provides insights into its metabolic pathways. This research could be analogous to understanding the metabolism of the compound , focusing on hydroxylation, amide hydrolysis, and excretion mechanisms. The study confirms the importance of identifying metabolites to assess the safety and effectiveness of pharmaceuticals (Wan et al., 2019).
Synthesis and Anticonvulsant Activity
Kamiński et al. (2015) explored the design, synthesis, and evaluation of new hybrid compounds for anticonvulsant activity. Their work on compounds derived from propanamides and butanamides, potentially similar in action to the compound , underscores the role of chemical synthesis in developing new therapeutic agents. Their findings highlight the potential for creating effective treatments for epilepsy and related disorders (Kamiński et al., 2015).
Biological Evaluation of Novel Compounds
The synthesis and biological evaluation of compounds with potential activity on serotonin receptors, as conducted by Pessoa‐Mahana et al. (2012), offer another perspective on the utility of such chemical entities. This work illustrates the potential of chemical compounds to influence biological pathways, which is essential for developing new psychiatric and neurological treatments (Pessoa‐Mahana et al., 2012).
Spectroscopic and Computational Studies
Vennila et al. (2021) conducted spectroscopic characterization and molecular docking studies on a novel Mannich base compound, showcasing the compound's potential for targeting proteins related to Alzheimer's disease, Parkinson's disease, and schizophrenia. Such studies are pivotal for the preclinical assessment of new therapeutic candidates, providing insights into their mechanism of action at the molecular level (Vennila et al., 2021).
Antimicrobial and Anti-Proliferative Activities
Research on the synthesis and evaluation of novel compounds for antimicrobial and anti-proliferative activities, as performed by Al-Mutairi et al. (2019), further underscores the broad spectrum of scientific applications for chemical compounds. Their work demonstrates the potential of such entities in addressing various types of infections and cancers, highlighting the importance of chemical synthesis in medicinal research (Al-Mutairi et al., 2019).
Propriétés
IUPAC Name |
1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4OS/c1-4-24-10-12-25(13-11-24)20(19-9-6-14-27-19)17(3)22-21(26)23-18-8-5-7-16(2)15-18/h5-9,14-15,17,20H,4,10-13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDQDHUTZFOXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2738007.png)





![N-(3,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2738014.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2738015.png)
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2738018.png)


![(Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2738024.png)
![5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738025.png)